2-[1,4]Diazepan-1-yl-6-nitro-quinoline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[1,4]Diazepan-1-yl-6-nitro-quinoline is a heterocyclic compound that combines the structural features of diazepane and quinoline
Preparation Methods
The synthesis of 2-[1,4]Diazepan-1-yl-6-nitro-quinoline typically involves the reaction of a quinoline derivative with a diazepane moietyIndustrial production methods may involve continuous flow synthesis to ensure high yield and purity .
Chemical Reactions Analysis
2-[1,4]Diazepan-1-yl-6-nitro-quinoline undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The compound can be reduced using hydrogenation techniques.
Substitution: The diazepane ring can undergo substitution reactions with various electrophiles. Common reagents used in these reactions include hydrogen gas for reduction and halogenating agents for substitution reactions. .
Scientific Research Applications
2-[1,4]Diazepan-1-yl-6-nitro-quinoline has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a fluorescent probe for detecting specific biomolecules.
Medicine: Explored for its potential therapeutic effects, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials with specific electronic properties
Mechanism of Action
The mechanism of action of 2-[1,4]Diazepan-1-yl-6-nitro-quinoline involves its interaction with specific molecular targets. The compound can act as a positive allosteric modulator, enhancing the activity of certain receptors. It may also interact with enzymes, altering their activity and leading to various biological effects .
Comparison with Similar Compounds
2-[1,4]Diazepan-1-yl-6-nitro-quinoline can be compared with other similar compounds such as:
- 2-[1,4]Diazepan-1-yl-6-isopropyl-4-pyrimidinol
- 2-[4-Acetyl-1,4-diazepan-1-yl]-1-phenylethanol
- 1-[4,6-Diisopropylpyrimidin-2-yl]-1,4-diazepane hydrochloride These compounds share the diazepane ring but differ in their substituents, leading to variations in their chemical and biological properties .
Properties
Molecular Formula |
C14H16N4O2 |
---|---|
Molecular Weight |
272.30 g/mol |
IUPAC Name |
2-(1,4-diazepan-1-yl)-6-nitroquinoline |
InChI |
InChI=1S/C14H16N4O2/c19-18(20)12-3-4-13-11(10-12)2-5-14(16-13)17-8-1-6-15-7-9-17/h2-5,10,15H,1,6-9H2 |
InChI Key |
DKLQZCAIKFJPKG-UHFFFAOYSA-N |
Canonical SMILES |
C1CNCCN(C1)C2=NC3=C(C=C2)C=C(C=C3)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.